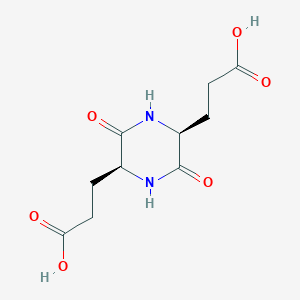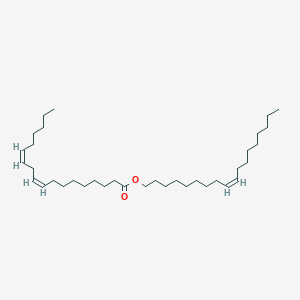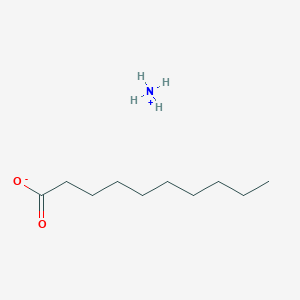
2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
Übersicht
Beschreibung
“2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are similar to the compound , has been achieved using a versatile catalyst system . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Another method involves the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered Candida antarctica lipase B .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile” can be represented by the formula C10H9NO2 . More detailed structural information may be available in specialized chemical databases or literature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The 2,3-dihydro-1,4-benzodioxin core is a common motif in many biologically active compounds. It has been utilized in the synthesis of therapeutic agents with antihypertensive properties . Additionally, derivatives of this compound have been explored for their potential in treating nervous system disorders and schizophrenia .
Enzyme Inhibition Studies
Compounds containing the 2,3-dihydro-1,4-benzodioxin structure have been studied for their inhibitory effects on enzymes such as cholinesterases and lipoxygenase . These enzymes are significant in the development of treatments for conditions like asthma and arthritis due to their role in inflammatory processes .
Material Science
The structural motif of 2,3-dihydro-1,4-benzodioxin is being investigated for its thermal, dielectric, and nonlinear optical properties . These properties are crucial for the development of new materials with potential applications in electronics and photonics.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of medium-ring heterocycles . Its versatility allows for various transformations, which can lead to novel scaffolds for further chemical exploration.
Analytical Chemistry
The mass spectrum of 1,4-Benzodioxin, 2,3-dihydro- provides valuable information for analytical chemists. It helps in identifying and quantifying this compound and its derivatives in complex mixtures, which is essential for quality control and research purposes .
Diabetes Research
Researchers have synthesized compounds with the 2,3-dihydro-1,4-benzodioxin structure to evaluate their activity against the α-glucosidase enzyme . These studies are significant for the development of new treatments for type-2 diabetes.
Proteomics
Derivatives of 2,3-dihydro-1,4-benzodioxin are used in proteomics research to study protein interactions and functions. These compounds can act as probes or inhibitors, providing insights into the proteome’s complexity .
Neuropharmacology
The compound’s derivatives have been synthesized for their potential use as central nervous system agents. They have been evaluated for their activity as alpha1A adrenoceptor partial agonists, which could have implications for treating various neurological conditions .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZFEIJALHLRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |
CAS RN |
18505-91-4 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18505-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)


